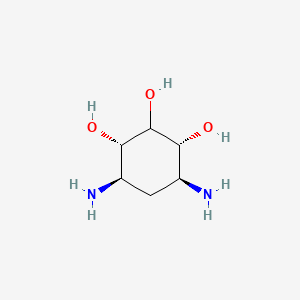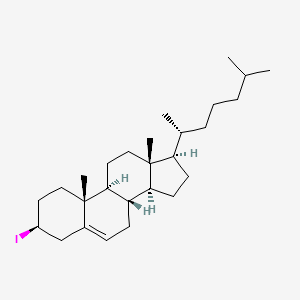
Cholesteryl iodide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cholesteryl iodide and related compounds involves specific chemical reactions and methodologies. For instance, cholesteryl benzoate-ethynylene oligomers were synthesized using a divergence–convergence approach by the Sonogashira–Heck reaction, highlighting the intricate methods involved in creating cholesteryl derivatives (Castruita et al., 2012). Additionally, a generalized synthesis of α-d-cholesterylglycosides utilized one-pot per-O-trimethylsilyl glycosyl iodide glycosidation, showcasing the compound's versatility in synthesis processes (Davis et al., 2014).
Molecular Structure Analysis
The molecular structure of cholesteryl iodide has been elucidated through X-ray analysis, revealing the presence of a heavy atom (iodine) which assists in working out the structure of organic molecules containing asymmetric centers (Carlisle & Crowfoot, 1945). This analysis confirms the sterol skeleton's chemical structure and provides new evidence on stereochemical relations.
Chemical Reactions and Properties
Cholesteryl iodide participates in various chemical reactions, highlighting its reactivity and the formation of complex structures. For instance, the double bond of cholesteryl tosylates participates in organocuprate substitution reactions, illustrating the compound's reactivity and potential in synthetic chemistry (Posner et al., 1976).
Physical Properties Analysis
The physical properties of cholesteryl iodide and its derivatives, such as cholesteryl esters, have been extensively studied. These compounds can exist in crystal, liquid crystal, and liquid states, with their physical state at physiological temperatures being a determinant of their pathogenicity. A systematic study of transition temperatures and enthalpies has provided insights into the phase behavior of cholesteryl esters as a function of chain length and unsaturation (Ginsburg et al., 1986).
Chemical Properties Analysis
The chemical properties of cholesteryl iodide are influenced by its molecular structure and reactivity. The interaction between UV radiation and cholesteric liquid crystals, including mixtures of cholesteryl iodide, showcases the compound's optical properties and the mechanism behind color shifts upon exposure (Haas et al., 1969). This highlights the compound's potential in creating images and its applications in materials science.
Applications De Recherche Scientifique
Interaction with UV Radiation in Liquid Crystals
Cholesteryl iodide, in combination with cholesteryl bromide and cholesteryl nonanoafce, has been studied for its interaction with UV radiation in liquid crystals. Haas, Adams, and Wysocki (1969) found that these mixtures exhibit color shifts upon UV exposure, which varies with exposure and composition. This finding is significant for the formation of images using cholesteryl iodide in liquid crystals, providing insights into potential applications in display technologies and optical devices (Haas, Adams, & Wysocki, 1969).
Crystal Structure Analysis
The crystal structure of cholesteryl iodide has been a subject of interest in X-ray crystallography. Carlisle and Crowfoot (1945) conducted an X-ray analysis of cholesteryl iodide, demonstrating the utility of heavy atoms like iodine in determining the structure of organic molecules with multiple asymmetric centers. This analysis has provided valuable insights into the chemical and stereochemical structure of sterol compounds (Carlisle & Crowfoot, 1945).
Photonic Applications in Liquid Crystal Devices
Research by Furumi, Yokoyama, Otomo, and Mashiko (2004) on cholesteric liquid crystal (CLC) devices doped with fluorescent dyes revealed the phototunable photonic bandgap properties of cholesteryl iodide. They found that UV irradiation of these CLC cells leads to changes in the chiral photonic bandgap, enabling control over the laser oscillation wavelength in a wide range. This discovery is pivotal for the development of tunable laser and photonic devices (Furumi, Yokoyama, Otomo, & Mashiko, 2004).
Molecular Role in Pitch Determination
The molecular influence of cholesteryl iodide in determining the pitch of liquid crystal mixtures has been studied by Adams and Haas (1971). They demonstrated that the effective rotary power of cholesteryl iodide is influenced by its environment, affecting the chirality in binary mixtures. This research has implications for the design and optimization of liquid crystal displays and other optical devices (Adams & Haas, 1971).
Nanotechnology and Polysaccharide Nanogels
Akiyama et al. (2007) explored the assembly of cholesteryl derivatives in nanogels, focusing on cholesteryl-bearing mannans. They found that these compounds form nanogels with distinct properties depending on the polysaccharide structure, offering potential for biotechnological applications, such as drug delivery systems and nanomedicine (Akiyama et al., 2007).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling cholesteryl iodide . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
While specific future directions for cholesteryl iodide are not mentioned in the search results, research on cholesterol-based compounds has seen advances in synthesis and applications in different research fields . These applications range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVJGSYGUZXDAR-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951874 | |
| Record name | 3-Iodocholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl iodide | |
CAS RN |
2930-80-5 | |
| Record name | Cholesteryl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2930-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodocholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β-iodocholest-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



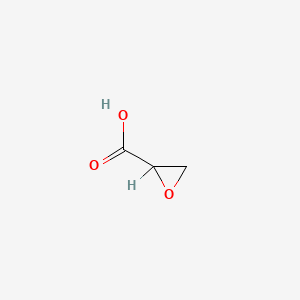
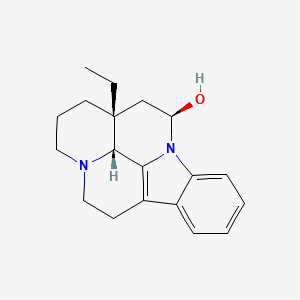
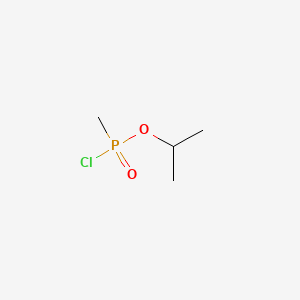
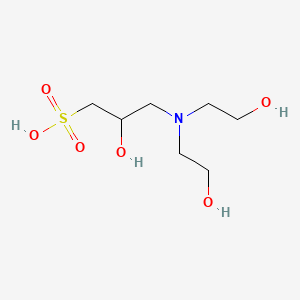
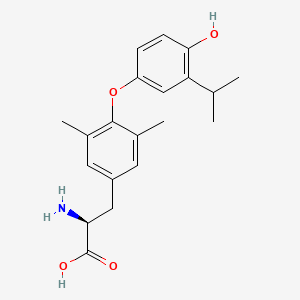
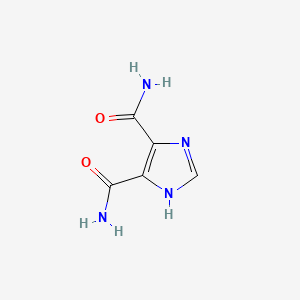
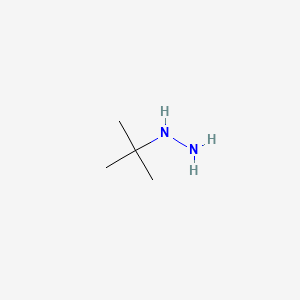
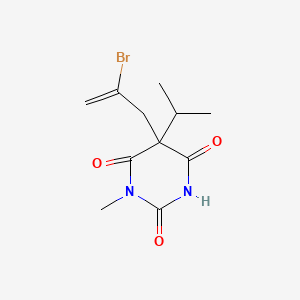
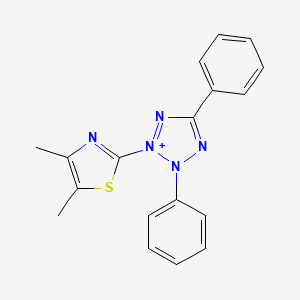
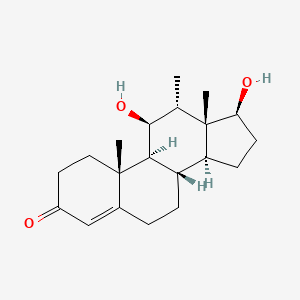
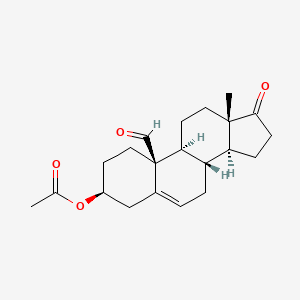
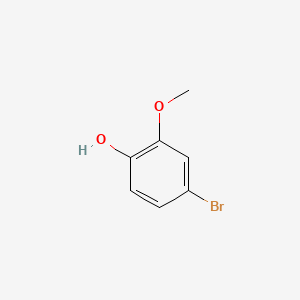
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)
